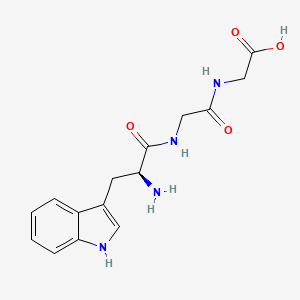

H-Gly-Trp-Gly-OH

Übersicht

Beschreibung

The compound H-Gly-trp-gly-OH is a tripeptide consisting of glycine, tryptophan, and glycine. Tripeptides are short chains of amino acids linked by peptide bonds. This particular tripeptide is of interest due to its potential biological activities and applications in various fields of research.

Wissenschaftliche Forschungsanwendungen

H-Gly-trp-gly-OH: has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential biological activities, including antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in modulating biological pathways.

Industry: Utilized in the development of peptide-based materials and products.

Wirkmechanismus

Target of Action

H-Gly-Trp-Gly-OH is a tripeptide, a type of molecule that interacts with various targets in the body

Mode of Action

Peptides generally interact with their targets by binding to them, which can trigger or inhibit certain biological processes . The exact interaction between this compound and its targets, and the resulting changes, are areas for future research.

Biochemical Pathways

Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

They are then metabolized by various enzymes and excreted .

Result of Action

Peptides can have a wide range of effects depending on their structure and the targets they interact with

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-trp-gly-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Attachment of the first amino acid: Glycine is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, tryptophan, is added using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Deprotection and coupling: The process is repeated for the final glycine.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Analyse Chemischer Reaktionen

Types of Reactions

H-Gly-trp-gly-OH: can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.

Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.

Substitution: The peptide can participate in substitution reactions, particularly at the amino or carboxyl termini.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) can be employed.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

Oxidation: Kynurenine and other oxidized derivatives.

Reduction: Reduced forms of the peptide.

Substitution: Substituted peptides with modified termini.

Vergleich Mit ähnlichen Verbindungen

H-Gly-trp-gly-OH: can be compared to other tripeptides with similar structures:

H-Gly-gly-trp-OH: Similar but with a different sequence, which can affect its biological activity.

H-Trp-gly-gly-OH: Another isomer with potential differences in activity and stability.

H-Gly-trp-gly-gly-OH: A tetrapeptide with an additional glycine, which may alter its properties.

This compound: is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties.

Biologische Aktivität

H-Gly-Trp-Gly-OH is a tripeptide comprised of glycine (Gly), tryptophan (Trp), and glycine. As a compound of interest in biochemical research, it has been studied for its potential biological activities, mechanisms of action, and applications in various fields such as medicine and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Target Interactions

this compound interacts with various biological targets, primarily through peptide binding mechanisms. The binding can trigger or inhibit specific biological processes, influencing pathways such as tryptophan metabolism, which includes the kynurenine and serotonin pathways. These interactions are crucial for understanding the compound's pharmacological effects.

Biochemical Pathways

The metabolism of tryptophan is vital for several physiological functions. This compound may play a role in modulating these pathways, potentially affecting mood regulation and immune responses due to its influence on serotonin production.

Pharmacokinetics

The pharmacokinetic profile of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized by various enzymes in the body, with environmental factors such as pH and temperature affecting its stability and efficacy. Research indicates that peptides like this compound can exhibit varied biological effects based on their structural properties.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. The tripeptide has been investigated for its ability to scavenge reactive oxygen species (ROS), contributing to cellular protection mechanisms .

Therapeutic Applications

Research into this compound has explored its therapeutic potential in modulating biological pathways related to inflammation and neuroprotection. Its structure suggests possible applications in developing treatments for conditions influenced by oxidative stress and inflammation .

Data Table: Biological Activities of this compound

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound using cell culture models exposed to oxidative stress. Results demonstrated that treatment with the tripeptide significantly reduced markers of oxidative damage compared to untreated controls. This suggests its potential utility in formulations aimed at enhancing cellular resilience against oxidative insults.

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, this compound was administered to assess its effects on neuronal survival under stress conditions. Findings indicated that the peptide improved neuronal viability and function, supporting its role as a neuroprotective agent.

Eigenschaften

IUPAC Name |

2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-6-13(20)19-12(15(23)18-8-14(21)22)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,23)(H,19,20)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFIQROSWQERAS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.